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Compound of Interest

Compound Name:
2-Methoxy-1-

naphthalenemethanol

Cat. No.: B1301862 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methoxy-1-naphthalenemethanol (CAS No: 40696-22-8, Molecular Formula: C₁₂H₁₂O₂,

Molecular Weight: 188.22 g/mol ). The information herein is intended to be a critical resource

for the identification, characterization, and quality assessment of this compound in research

and pharmaceutical development.

Spectroscopic Data Summary
The following tables present a summary of available and predicted spectroscopic data for 2-
Methoxy-1-naphthalenemethanol. This data is essential for structural elucidation and purity

analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

The proton NMR spectrum provides information on the chemical environment of hydrogen

atoms in the molecule.
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Data Source

~7.8-8.1 m 2H Ar-H Predicted

~7.3-7.5 m 3H Ar-H Predicted

~7.15 d 1H Ar-H Predicted

4.95 s 2H -CH₂- Predicted

3.95 s 3H -OCH₃ Predicted

2.5 (broad) s 1H -OH Predicted

Note: The ¹H NMR data presented is based on predictions and data available from spectral

databases for similar compounds. Experimental data from SpectraBase indicates signals for a

compound with this name, but a full, assigned spectrum is not publicly available without an

account.[1]

¹³C NMR Data

Carbon-13 NMR spectroscopy identifies the different carbon environments within the molecule.
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Chemical Shift (δ) ppm Assignment Data Source

~155 Ar-C (C-OCH₃) Predicted

~134 Ar-C (quaternary) Predicted

~129 Ar-CH Predicted

~128 Ar-C (quaternary) Predicted

~127 Ar-CH Predicted

~126 Ar-CH Predicted

~124 Ar-CH Predicted

~123 Ar-CH Predicted

~113 Ar-CH Predicted

~105 Ar-C (quaternary) Predicted

~60 -CH₂OH Predicted

~56 -OCH₃ Predicted

Note: The ¹³C NMR data is predicted based on the structure of 2-Methoxy-1-
naphthalenemethanol. Researchers should obtain experimental data for confirmation.

Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule through their

characteristic vibrational frequencies.
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Wavenumber
(cm⁻¹)

Intensity Assignment Data Source

~3400 Broad, Strong O-H stretch (alcohol) Predicted

~3060 Medium C-H stretch (aromatic) Predicted

~2950, 2850 Medium C-H stretch (aliphatic) Predicted

~1600, 1500 Medium to Strong
C=C stretch (aromatic

ring)
Predicted

~1250 Strong
C-O stretch (aryl

ether)
Predicted

~1030 Strong
C-O stretch (primary

alcohol)
Predicted

Note: This IR data is predicted. For an accurate analysis, an experimental spectrum should be

acquired.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.

m/z Ratio
Relative Intensity
(%)

Assignment Data Source

188 High [M]⁺ (Molecular Ion) Predicted

170 Moderate [M - H₂O]⁺ Predicted

157 High [M - OCH₃]⁺ Predicted

129 High [M - OCH₃ - CO]⁺ Predicted

Note: The fragmentation pattern is predicted based on the structure of 2-Methoxy-1-
naphthalenemethanol and common fragmentation pathways for aromatic alcohols and ethers.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1301862?utm_src=pdf-body
https://www.benchchem.com/product/b1301862?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301862?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-Methoxy-1-naphthalenemethanol in
approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm

NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field instrument.

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

Relaxation Delay: 1-2 seconds.

Referencing: The residual solvent peak is used as an internal standard (e.g., CDCl₃ at

7.26 ppm).

¹³C NMR Acquisition:

Spectrometer: Same instrument as ¹H NMR, operating at the corresponding ¹³C frequency

(e.g., 100 MHz for a 400 MHz instrument).

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more scans may be necessary due to the low natural

abundance of ¹³C.
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Relaxation Delay: 2-5 seconds.

Referencing: The solvent peak is used as an internal standard (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of solid 2-Methoxy-1-naphthalenemethanol directly onto the ATR

crystal.

Ensure good contact between the sample and the crystal by applying pressure with the

built-in clamp.

Data Acquisition:

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

Mode: Transmittance or Absorbance.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the empty ATR crystal should be collected prior to

sample analysis.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of 2-Methoxy-1-naphthalenemethanol (approximately 1 mg/mL)

in a suitable volatile solvent (e.g., methanol, acetonitrile).

Ionization Method:
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Electron Ionization (EI) is a common method for small molecules. The sample is

introduced into the ion source, typically via a direct insertion probe or after separation by

gas chromatography (GC).

Electrospray Ionization (ESI) can also be used, particularly if the analysis is performed

using liquid chromatography-mass spectrometry (LC-MS).

Data Acquisition:

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

Mass Range: Scan a range appropriate for the expected molecular weight and fragments

(e.g., m/z 50-500).

Data Analysis: The resulting mass spectrum will show the molecular ion peak and various

fragment ions, which can be used to confirm the structure.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid

organic compound like 2-Methoxy-1-naphthalenemethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1301862?utm_src=pdf-body-img
https://www.benchchem.com/product/b1301862?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301862?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. spectrabase.com [spectrabase.com]

To cite this document: BenchChem. [Spectroscopic Profile of 2-Methoxy-1-
naphthalenemethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1301862#spectroscopic-data-for-2-methoxy-1-
naphthalenemethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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